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Compound of Interest

Compound Name: 3-(Hydroxymethyl)pyrocatechol

CAS No.: 14235-77-9

Cat. No.: B088082

Get Quote

Target Audience: Medicinal Chemists, Microbiologists, and Process Development Scientists.

Executive Summary
CAS Number 14235-77-9, chemically identified as 3-(hydroxymethyl)benzene-1,2-diol (or 3-

hydroxymethylcatechol), represents a pivotal shift in the design of anti-infective glycomimetics.

Unlike traditional carbohydrate-based inhibitors, this small molecule acts as a high-affinity, non-

carbohydrate antagonist of the Pseudomonas aeruginosa lectin LecA (PA-IL).

By mimicking the calcium-coordination geometry of galactose, 3-(hydroxymethyl)benzene-1,2-

diol effectively disrupts bacterial biofilm formation and adhesion. This guide provides an

exhaustive technical analysis of its physicochemical properties, a validated synthesis workflow,

and its mechanistic role in disrupting Gram-negative bacterial pathogenesis.
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Parameter Detail

CAS Number 14235-77-9

IUPAC Name 3-(Hydroxymethyl)benzene-1,2-diol

Synonyms

3-Hydroxymethylcatechol; 3-

Hydroxymethylpyrocatechol; 2,3-

Dihydroxybenzyl alcohol

Molecular Formula C₇H₈O₃

Molecular Weight 140.14 g/mol

SMILES OC1=C(O)C(CO)=CC=C1

Physical Properties & Stability
Property Value / Characteristic Critical Handling Note

Appearance
White to off-white crystalline

solid

Rapidly oxidizes to a

pink/brown quinone upon air

exposure.

Solubility
Soluble in Water, MeOH,

EtOH, THF

High polarity due to tri-

functional oxygenation.

Melting Point 104–106 °C

Sharp melting point indicates

high purity; broad range

suggests oxidation.

pKa ~9.2 (Phenolic OH)
First deprotonation facilitates

metal coordination (e.g., Ca²⁺).

Stability Air and Light Sensitive
MUST be stored under

Argon/Nitrogen at -20°C.
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The most robust synthetic route avoids the direct formylation of catechol, which suffers from

poor regioselectivity (favoring the para-isomer). Instead, a "Demethylation-Reduction" strategy

starting from the commercially available o-Vanillin ensures exclusive regiocontrol at the 3-

position.

Validated Synthesis Protocol
Step 1: Regioselective Demethylation
Transformation of o-Vanillin to 2,3-Dihydroxybenzaldehyde.

Reagents: Aluminum Chloride (AlCl₃), Sodium Iodide (NaI), Acetonitrile (MeCN).[1]

Mechanism: The AlCl₃/NaI system generates a transient aluminum enolate-like complex,

facilitating the cleavage of the methyl ether bond under mild conditions compared to BBr₃.

Protocol:

Charge a flame-dried reaction vessel with o-Vanillin (1.0 eq) and Acetonitrile (0.5 M) under

N₂ atmosphere.

Cool to 0°C. Add AlCl₃ (1.2 eq) and NaI (3.0 eq) sequentially.

Allow the mixture to warm to ambient temperature, then reflux at 80°C for 18 hours.

Quench: Cool to RT and carefully quench with dilute HCl (1M) to disrupt the Aluminum-

catechol complex.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Sodium

Thiosulfate (to remove Iodine) and Brine.

Purification: Recrystallize from Toluene or purify via flash chromatography (Hexane:EtOAc)

to yield 2,3-Dihydroxybenzaldehyde (Yellow solid).

Step 2: Chemoselective Reduction
Transformation of 2,3-Dihydroxybenzaldehyde to 3-(Hydroxymethyl)benzene-1,2-diol.

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[2]
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Rationale: NaBH₄ is preferred over LiAlH₄ to avoid deprotonation/complexation issues with

the phenolic protons that could complicate the workup.

Protocol:

Dissolve 2,3-Dihydroxybenzaldehyde (1.0 eq) in anhydrous MeOH (0.3 M).

Cool to 0°C in an ice bath.

Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

Stir at 0°C for 1 hour, then warm to RT and monitor by TLC (disappearance of aldehyde

spot).

Quench: Add Acetone (2 mL) to consume excess hydride, then concentrate in vacuo.

Workup: Dissolve residue in minimal water, acidify to pH 5 with 1M HCl, and extract with

EtOAc.

Isolation: Dry over Na₂SO₄ and concentrate. The product is prone to oxidation; immediate

use or storage under Argon is recommended.

Synthesis Workflow Diagram
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Caption: Two-step chemo-enzymatic synthesis pathway ensuring regiochemical fidelity at the

3-position.

Biological Mechanism: LecA Inhibition[4][5]
The Clinical Problem: Biofilms
Pseudomonas aeruginosa employs the lectin LecA to bind galactose residues on host cells and

exopolysaccharides, acting as a "molecular glue" for biofilm formation. Traditional carbohydrate
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inhibitors (e.g., Galactose) have low affinity (Kd ~ 30 µM) and poor pharmacokinetic properties.

The Solution: Metal-Coordination Mimicry
CAS 14235-77-9 functions as a glycomimetic not by structural homology to the sugar ring, but

by mimicking the electronic coordination state.

Mechanism: The vicinal hydroxyl groups (catechol motif) of 14235-77-9 coordinate the

Calcium ion (Ca²⁺) present in the LecA binding site.

Affinity: This coordination bond is stronger than the native sugar-Ca²⁺ interaction, effectively

displacing galactose and inhibiting biofilm architecture.

Advantage: Being a non-carbohydrate, it offers improved metabolic stability and potential for

oral bioavailability.

Mechanism of Action Diagram
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Caption: Competitive displacement of Galactose by 3-(Hydroxymethyl)catechol via Ca2+

coordination at the LecA active site.

Analytical Characterization
To validate the synthesis of CAS 14235-77-9, the following analytical parameters must be met.

1H-NMR (400 MHz, MeOD)
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Shift (δ ppm) Multiplicity Integration Assignment

6.70 - 6.85 Multiplet 3H
Aromatic protons (C4-

H, C5-H, C6-H)

4.65 Singlet 2H
Benzylic Methylene (-

CH₂-OH)

4.90 Broad Singlet -
Hydroxyl protons

(Exchangeable)

HPLC System Suitability
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

Detection: UV @ 280 nm (Catechol absorption).

Retention Time: Expect early elution (approx. 3-5 min) due to high polarity compared to

starting material (o-Vanillin).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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